ethyl1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Description
Historical Development of Pyrazolo[4,3-b]Pyridine Research
Early synthetic routes to pyrazolo[4,3-b]pyridines emerged in the late 20th century, with pioneering work focusing on cyclocondensation reactions between aminopyrazoles and β-diketones. The 2010s marked a turning point, as researchers developed efficient one-pot multicomponent syntheses enabling rapid diversification of the core structure. For example, palladium-catalyzed aminocarbonylation methods facilitated the preparation of pyrazolo[3,4-b]pyridine-3-carboxamides with yields exceeding 80%. Concurrently, advances in computational chemistry allowed rational design of derivatives targeting specific biological pathways, such as tropomyosin receptor kinases (TRKs) and cyclin-dependent kinases.
Significance of Trifluoromethyl-Substituted Heterocycles
The trifluoromethyl (-CF₃) group profoundly influences molecular properties through:
- Enhanced lipophilicity (π-π stacking interactions)
- Improved metabolic stability (resistance to oxidative metabolism)
- Electron-withdrawing effects (modulation of pKa and hydrogen bonding)
In pyrazolo[4,3-b]pyridines, CF₃ substitution at position 5 increases membrane permeability while maintaining aqueous solubility. Comparative studies show N-CF₃ analogs exhibit 3–5× higher Caco-2 cell permeability than their methyl counterparts. The steric bulk of CF₃ also restricts molecular rotation, favoring bioactive conformations in enzyme binding pockets.
Rationale for Ethyl Carboxylate Functionalization
Ethyl carboxylate esters serve dual roles in drug design:
Positioning the ethyl carboxylate at C-6 capitalizes on the pyridine ring's electron-deficient nature, facilitating hydrogen bonding with target proteins. Molecular modeling studies indicate this group participates in key interactions with kinase ATP-binding pockets.
Position and Function of N-Methylation in Pyrazole Systems
N-Methylation at position 1 of the pyrazole ring confers distinct advantages:
- Metabolic stabilization : Blocks oxidative N-dealkylation pathways
- Steric effects : Prevents unfavorable interactions with hydrophobic enzyme subpockets
- Electronic modulation : Alters π-electron density across the fused ring system
Comparative analyses of methylated vs. non-methylated analogs demonstrate 2–3× improvements in plasma stability without compromising target affinity. The methyl group’s compact size (van der Waals volume = 23.8 ų) optimally balances steric requirements at the TRK inhibitor binding site.
This strategic combination of substituents—CF₃ at C-5, ethyl carboxylate at C-6, and N-methylation—creates a multifunctional scaffold with tailored pharmacokinetic and pharmacodynamic properties. Subsequent sections will explore the synthetic methodologies and structure-activity relationships underlying this compound class.
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Properties
IUPAC Name |
ethyl 1-methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-3-19-10(18)6-4-8-7(5-15-17(8)2)16-9(6)11(12,13)14/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZCSVFDIFYEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NN2C)N=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-aminocrotonate with trifluoroacetic anhydride, followed by cyclization with hydrazine hydrate to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Efficacy Data
The following table summarizes the anticancer activity of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.21 | Induction of apoptosis via caspase activation |
| K562 | 4.85 | Inhibition of PCNA and RSK2 |
| HeLa | 2.59 | Cell cycle arrest and apoptosis |
These findings suggest that this compound may serve as a potential lead for developing new anticancer therapies.
Case Studies
- Antiproliferative Effects : A study published in MDPI highlighted that specific substitutions on the pyrazolo[4,3-b]pyridine scaffold enhance antiproliferative activity against various cancer cell lines. Bulky groups at certain positions were shown to modulate activity significantly .
- Molecular Docking Studies : These studies have been employed to predict binding affinities of the compound to target enzymes involved in cancer pathways, demonstrating favorable interactions with active sites.
Antidiabetic Activity
In addition to its anticancer properties, ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate has been evaluated for its antidiabetic effects. One study indicated that a derivative of this compound inhibits α-amylase with an IC50 value significantly lower than that of acarbose (a standard antidiabetic drug), suggesting potential for managing diabetes through enzyme inhibition.
Enzyme Inhibition
Pyrazolo[4,3-b]pyridines have shown activity against various kinases involved in cell growth and survival pathways:
- Inhibition of p90 Ribosomal S6 Kinase (RSK2) : This kinase plays a critical role in mediating cellular responses to growth factors and is implicated in cancer progression.
Summary
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate demonstrates a range of biological activities that position it as a valuable compound in drug discovery and development. Its applications extend from anticancer therapies to potential treatments for diabetes through enzyme inhibition. Ongoing research continues to explore its mechanisms and efficacy across various biological systems.
Mechanism of Action
The mechanism of action of ethyl1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Pyrazolo-Pyridine Derivatives
Physicochemical Properties
- Lipophilicity : The ethyl ester in the target compound confers higher lipophilicity than its methyl ester counterpart (logP estimated to be ~2.5 vs. ~1.8 for methyl), enhancing membrane permeability .
- Solubility : Ethyl esters generally exhibit lower aqueous solubility than methyl esters but improved organic solvent compatibility.
- Thermal Stability : Boiling points correlate with molecular weight; the target compound likely decomposes at temperatures exceeding 350°C.
Biological Activity
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from recent studies and findings in the field.
Synthesis of Ethyl 1-Methyl-5-(Trifluoromethyl)-1H-Pyrazolo[4,3-b]pyridine-6-Carboxylate
The compound can be synthesized through various methods involving the pyrazolo[4,3-b]pyridine framework. The synthesis typically includes:
- Starting Materials : The synthesis often begins with readily available 2-chloro-3-nitropyridines.
- Reactions : A combination of nucleophilic substitution reactions and cyclization steps are employed to form the pyrazolo structure.
- Yield and Purity : The reported yields for similar derivatives range from 55% to 70%, with purity confirmed through techniques such as NMR and LC-MS .
Antidiabetic Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-b]pyridine, including ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate, exhibit notable antidiabetic properties. For instance:
- In Vitro Studies : Compounds derived from this framework showed significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. One derivative demonstrated an IC50 value of 9.6 μM, indicating potent activity .
- Docking Studies : Computational docking studies corroborated the in vitro findings, suggesting that these compounds can effectively bind to the active site of α-amylase .
Anti-inflammatory Activity
Pyrazolo derivatives have also been evaluated for their anti-inflammatory potential:
- COX Inhibition : Some derivatives display selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in managing inflammation. For example, certain compounds showed IC50 values as low as 0.034 μM against COX-2 .
- In Vivo Models : Animal studies demonstrated significant edema reduction in models of inflammation, indicating that these compounds could serve as effective anti-inflammatory agents .
Anticancer Activity
The biological profile of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate includes potential anticancer effects:
- c-Met Inhibition : Some pyrazolo derivatives have been identified as inhibitors of c-Met, a receptor tyrosine kinase implicated in cancer progression. This suggests a pathway for therapeutic development in oncology .
- Cell Proliferation Studies : In vitro assays have shown that certain derivatives can inhibit the proliferation of cancer cell lines, further supporting their potential use in cancer therapy .
Case Studies
Several case studies highlight the biological activity of pyrazolo derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-6-carboxylate, and how do reaction conditions influence yields?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-keto esters or acrylates. For example, describes using ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate and 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine in toluene with trifluoroacetic acid (TFA) as a catalyst under reflux. Key factors include:
- Catalyst : TFA (10–30 mol%) improves cyclization efficiency.
- Solvent : Polar aprotic solvents (e.g., DMSO) or toluene are preferred for solubility and reaction kinetics .
- Temperature : Reflux conditions (80–120°C) ensure complete cyclization.
- Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) enhance reaction yields by stabilizing intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze chemical shifts to confirm regiochemistry. For example, the methyl group at position 1 appears as a singlet near δ 3.8–4.0 ppm, while the trifluoromethyl group shows a distinct quartet in ¹⁹F NMR .
- ESI-MS : Confirm molecular ion peaks (e.g., m/z = 339.3 for analogous structures) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .
Q. How do functional groups like the trifluoromethyl moiety influence the compound’s reactivity and stability?
- Methodological Answer : The trifluoromethyl group acts as a strong electron-withdrawing substituent, which:
- Enhances Electrophilicity : Facilitates nucleophilic attack during cyclization, improving reaction yields .
- Improves Metabolic Stability : Reduces oxidative degradation in biological assays due to C-F bond strength .
- Alters Solubility : Increases lipophilicity, requiring polar solvents (e.g., DMSO) for dissolution in vitro .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict regioselectivity in pyrazolo[4,3-b]pyridine derivatives?
- Methodological Answer :
- Reaction Path Screening : Use density functional theory (DFT) to model transition states and identify low-energy pathways. ICReDD’s approach integrates quantum chemical calculations with experimental data to narrow optimal conditions (e.g., solvent, catalyst loading) .
- Docking Studies : Predict regioselectivity by simulating steric and electronic interactions between substituents and intermediates. For example, molecular docking revealed that trifluoromethyl groups at position 5 minimize steric hindrance during cyclization .
Q. What strategies resolve low yields in cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) with varying ligands to enhance coupling efficiency. achieved 75% yield using Suzuki-Miyaura conditions .
- Solvent Selection : Use degassed DMF/water mixtures to prevent palladium deactivation .
- Microwave Assistance : Reduce reaction time and improve homogeneity by applying controlled microwave irradiation.
Q. How should researchers address contradictory spectral data (e.g., NMR splitting patterns) in structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can confirm connectivity between the pyrazole ring and carboxylate group .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures. used X-ray data to confirm the orientation of the trifluoromethyl group .
- Dynamic NMR Studies : Detect tautomerism or conformational changes by analyzing temperature-dependent spectral shifts .
Q. What methodological frameworks are recommended for designing bioactivity assays targeting this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing trifluoromethyl with cyano groups) and assess inhibitory effects on target enzymes .
- Dose-Response Curves : Use factorial design to test multiple concentrations (e.g., 0.1–100 µM) and calculate IC₅₀ values. reported IC₅₀ = 0.8 µM for kinase inhibition .
- Metabolic Profiling : Employ LC-MS/MS to monitor stability in liver microsomes and identify major metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
